molecular formula C16H10Cl3N3O3 B6291913 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 406703-01-3

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No. B6291913
CAS RN: 406703-01-3
M. Wt: 398.6 g/mol
InChI Key: JVQVXNOWSRTHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline (5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI) is an organic compound that has been studied for its potential to act as a drug target and its potential to be used in laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.

Mechanism of Action

5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI is believed to act as a drug target by binding to certain proteins in cancer cells, which prevents them from growing and dividing. This compound has also been found to inhibit the activity of certain enzymes, which can prevent the growth and spread of cancer cells. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Biochemical and Physiological Effects
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which can prevent the growth and spread of cancer cells. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has also been found to have a number of other effects, such as reducing the risk of cardiovascular disease, reducing the risk of stroke, and reducing the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has a number of advantages and limitations for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and it is also relatively stable in aqueous solutions. However, this compound is not very soluble in water, which can limit its use in certain experiments. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

The future of 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI research is promising, as this compound has potential to be used in the treatment of various diseases. Future research should focus on further elucidating the biochemical and physiological effects of this compound, as well as exploring its potential to be used in the treatment of cancer and other diseases. In addition, further research should be done to explore the potential of this compound to be used in laboratory experiments, as well as to explore its potential to be used in drug delivery systems. Finally, future research should focus on exploring the potential of this compound to be used in combination with other drugs or treatments, as this may lead to more effective treatments for various diseases.

Synthesis Methods

5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI is synthesized using a multi-step process that involves the use of chemical reagents and catalysts. The first step involves the reaction of 2,4-dichlorophenoxyacetic acid (2,4-DCPAA) with hydrazine hydrate to form 2,4-dichlorophenoxyacetylhydrazine (2,4-DCPAAH). This is followed by the reaction of 2,4-DCPAAH with 5-chloro-2-oxoindoline to form 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI.

Scientific Research Applications

5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been studied for its potential to act as a drug target for cancer therapy. This compound has been found to have anti-tumor and anti-inflammatory properties, and has been studied for its potential to be used in the treatment of various types of cancer. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has also been studied for its potential to be used in the treatment of other diseases, such as diabetes and Alzheimer’s disease.

properties

IUPAC Name

N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(18)6-11(13)19/h1-6,20,24H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQVXNOWSRTHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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